molecular formula C9H22Cl3N3O B3101316 trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride CAS No. 1390654-93-9

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride

Cat. No.: B3101316
CAS No.: 1390654-93-9
M. Wt: 294.6
InChI Key: DTRPCMFFHIHTHH-XSYCVHPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride include:

The uniqueness of this compound lies in its trihydrochloride salt form, which enhances its solubility and stability, making it more suitable for various research applications .

Properties

IUPAC Name

(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10;;;/h8-9H,2-7,10H2,1H3;3*1H/t8-,9-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPCMFFHIHTHH-XSYCVHPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2COCC2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2COC[C@@H]2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Reactant of Route 2
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Reactant of Route 3
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Reactant of Route 4
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Reactant of Route 5
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Reactant of Route 6
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.